3,6-Dichloropyridazine-4-carbaldehyde
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Overview
Description
3,6-Dichloropyridazine-4-carbaldehyde: is an organic compound belonging to the pyridazine family It is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an aldehyde group at the 4th position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropyridazine-4-carbaldehyde typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius . Another method involves the use of 2,2,6,6-tetramethylpiperidinyl-lithium in tetrahydrofuran at -70 degrees Celsius .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloropyridazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: 3,6-Dichloropyridazine-4-carboxylic acid.
Reduction: 3,6-Dichloropyridazine-4-methanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6-Dichloropyridazine-4-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridazine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,6-Dibromopyridazine: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
3-Chloro-6-methylpyridazine: Contains a methyl group instead of an aldehyde, affecting its chemical properties and uses.
Uniqueness: 3,6-Dichloropyridazine-4-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyridazine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
3,6-dichloropyridazine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)5(7)9-8-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFPDUWCECWCHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568958 |
Source
|
Record name | 3,6-Dichloropyridazine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130825-10-4 |
Source
|
Record name | 3,6-Dichloropyridazine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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